Predicted Lack of Potency at the Prostanoid FP Receptor
Lumula is a hybrid molecule that combines structural elements of two known glaucoma therapeutics, unoprostone and bimatoprost, which are both weak FP receptor agonists. Based on established structure-activity relationships (SAR), this hybrid structure is predicted to have very low activity at the prostanoid FP receptor [1]. In contrast, unoprostone and bimatoprost demonstrate direct, albeit weak, agonist activity. For example, a study in A7r5 cells (rat) found unoprostone to have an EC50 of 306-1270 nM and bimatoprost an EC50 of 3070-3940 nM for calcium mobilization via the FP receptor [2].
| Evidence Dimension | Predicted FP Receptor Agonist Activity |
|---|---|
| Target Compound Data | Predicted very low activity (lack of potency) at FP receptor |
| Comparator Or Baseline | Unoprostone (EC50: 306-1270 nM) and Bimatoprost (EC50: 3070-3940 nM) in A7r5 cells (rat) [2] |
| Quantified Difference | Lumula is predicted to be inactive or have significantly higher EC50 values than the comparator compounds. |
| Conditions | Prediction based on classical prostanoid receptor SAR [1]. Comparator data from FP receptor calcium mobilization assays in rat A7r5 cells [2]. |
Why This Matters
This predicted lack of activity makes Lumula essential for experimental designs requiring a structurally related but pharmacologically inert negative control, which is not achievable with the parent compounds.
- [1] Bertin Bioreagent. (2024). Lumula - Biochemicals - CAT N°: 16685. Product Page. View Source
- [2] Kelly, C. R., et al. (2003). Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors. The Journal of Pharmacology and Experimental Therapeutics, 304(1), 238–245. View Source
